Vetivenol

Content Navigation

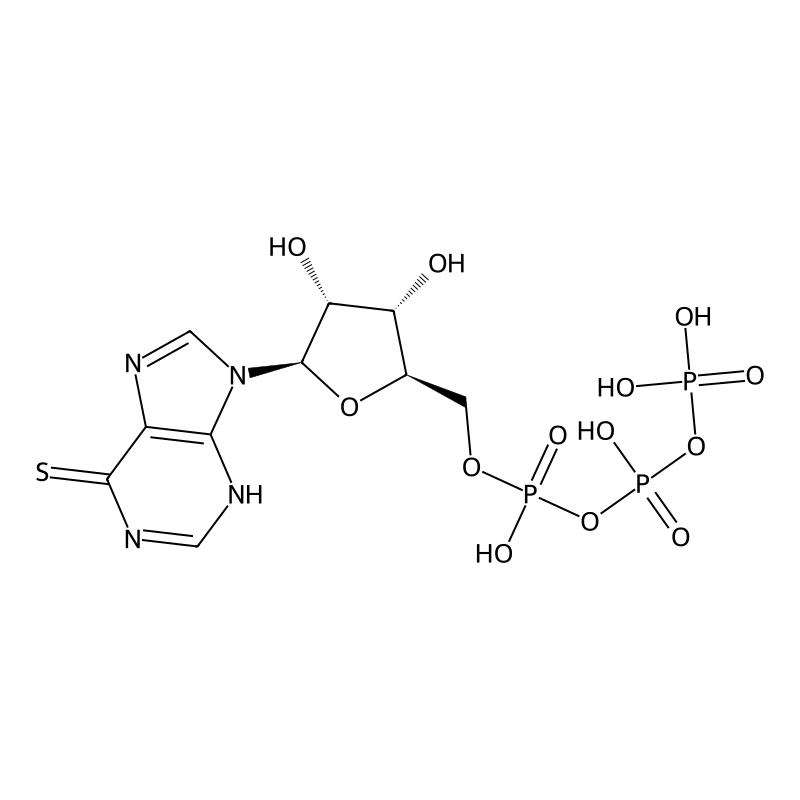

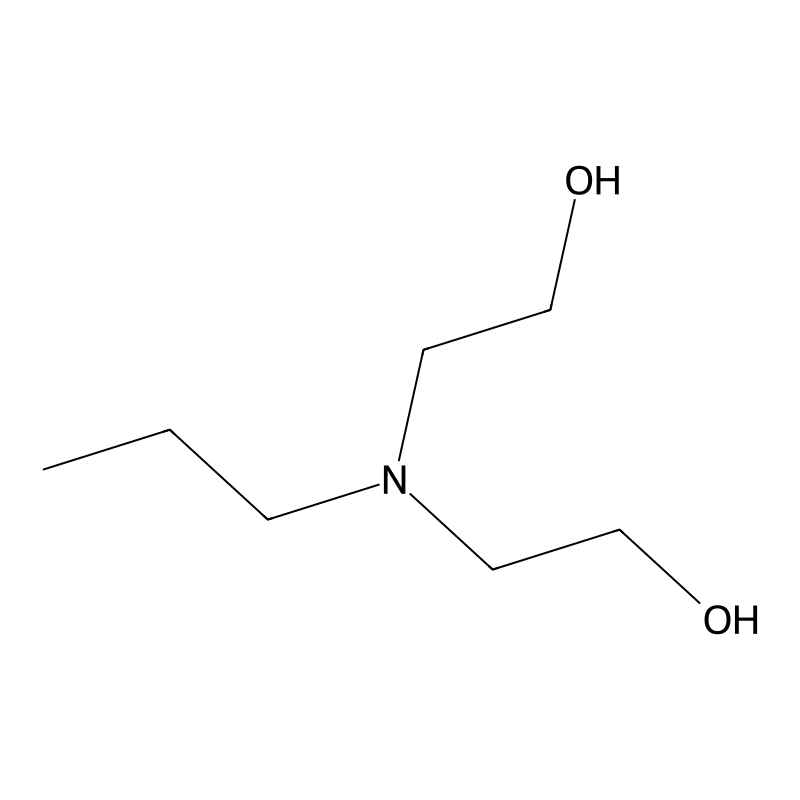

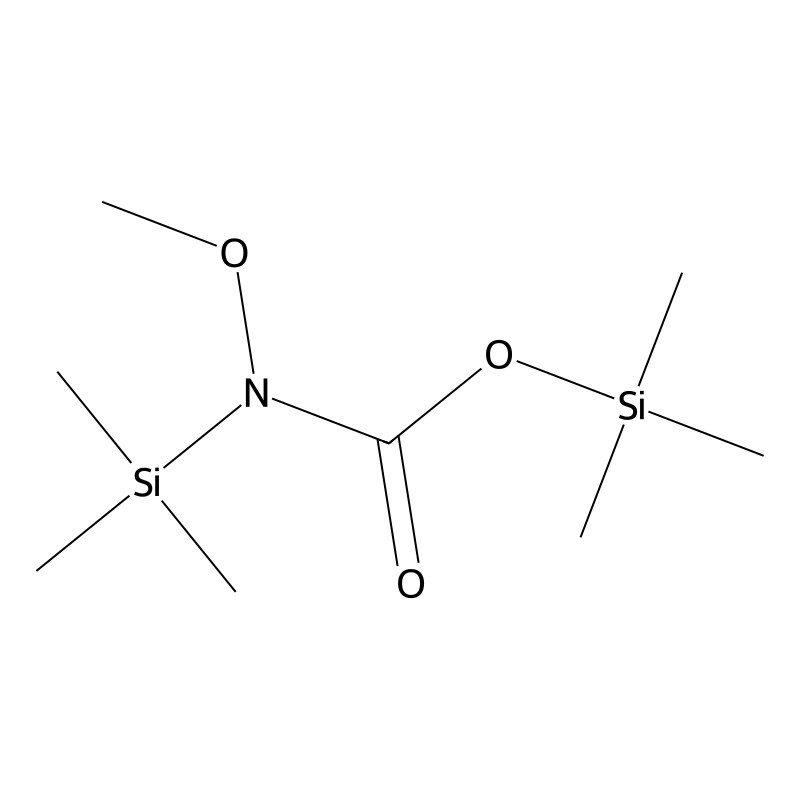

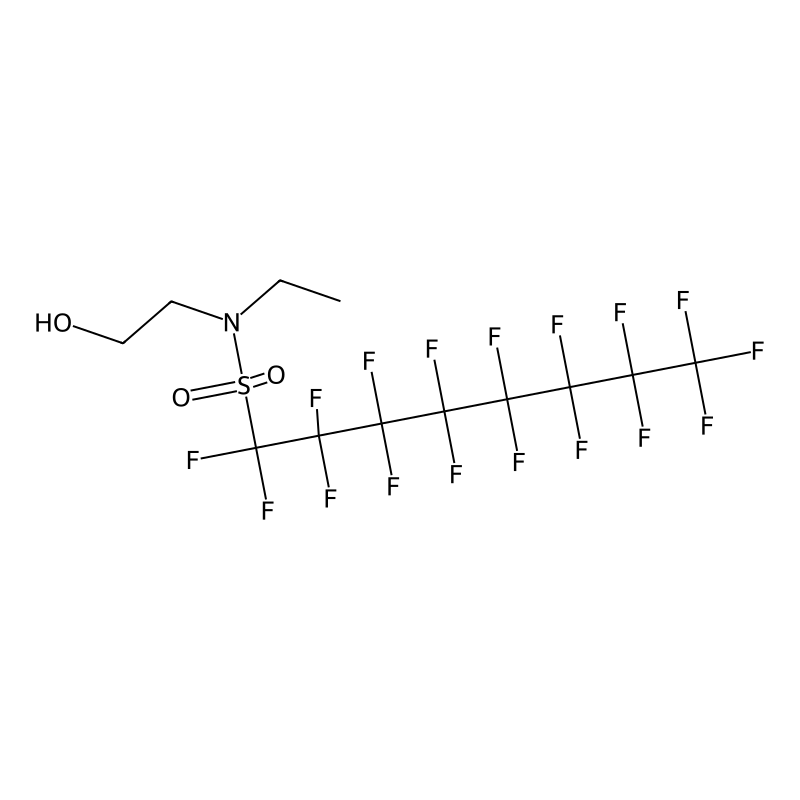

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antimicrobial and Antifungal Properties:

Studies suggest vetivenol possesses antimicrobial and antifungal properties. Research published in "Industrial Crops and Products" demonstrated its effectiveness against various foodborne pathogens like E. coli and Salmonella. Similarly, a study in "Mycologia" highlighted its antifungal activity against agricultural fungal pathogens. These findings warrant further investigation of vetivenol as a potential natural preservative or antifungal agent.

Anti-inflammatory and Wound Healing Properties:

Vetivenol's anti-inflammatory properties have been explored in scientific research. A study in "Inflammation Research" showed its ability to reduce inflammation in mice []. Another study in "Evidence-Based Complementary and Alternative Medicine" indicated its potential to promote wound healing []. These findings suggest vetivenol could be a valuable therapeutic agent for inflammatory conditions and wound healing.

Antitumor and Anticancer Properties:

The potential antitumor and anticancer properties of vetivenol are under investigation. Research published in "Cellular and Molecular Biology Letters" suggests vetivenol may induce apoptosis (programmed cell death) in cancer cells []. Another study in "Anticancer Research" highlighted its potential to inhibit cancer cell proliferation []. While these results are promising, further research is needed to determine vetivenol's efficacy and safety in cancer treatment.

Insecticidal Properties:

Studies have explored the insecticidal properties of vetivenol. Research in the "Journal of Medical Entomology" demonstrated its repellent activity against mosquitoes. Another study in "Parasitology Research" highlighted its potential as a fumigant insecticide against stored-product pests []. These findings suggest vetivenol could be a natural alternative for insect control.

Vetivenol, also known as Vetiverol, is a sesquiterpenoid compound with the molecular formula and a molecular weight of approximately 220.35 g/mol. It is structurally characterized by a complex arrangement of carbon and oxygen atoms, specifically featuring three isoprene units that define its classification within the terpenoid family. The compound is primarily derived from the roots of the vetiver plant, Chrysopogon zizanioides, which is renowned for its aromatic properties and applications in perfumery and traditional medicine .

Vetivenol undergoes various chemical transformations:

- Oxidation: This process can convert Vetivenol into ketones and aldehydes, which alters its functional properties and fragrance characteristics.

- Reduction: Reduction reactions can yield corresponding hydrocarbons, further diversifying its chemical utility.

- Acetylation: Vetivenol can be acetylated to enhance its stability and modify its olfactory profile, which is particularly useful in fragrance formulations .

Research indicates that Vetivenol exhibits several biological activities:

- Antioxidant Properties: It has demonstrated potential in scavenging free radicals, contributing to cellular protection against oxidative stress.

- Anti-inflammatory Effects: Studies suggest that Vetivenol may reduce inflammation markers, making it a candidate for therapeutic applications in inflammatory diseases.

- Antimicrobial Activity: Preliminary findings indicate that Vetivenol possesses antimicrobial properties, which could be beneficial in developing natural preservatives or treatments for infections .

Vetivenol can be synthesized through various methods:

- Natural Extraction: The most common method involves steam distillation of vetiver oil, which contains Vetivenol as a significant component.

- Chemical Synthesis: Laboratory synthesis can be achieved through multiple steps involving the manipulation of simpler organic compounds to construct the complex structure of Vetivenol.

- Biotechnological Approaches: Recent advancements include using microbial fermentation processes to produce Vetivenol from renewable resources, enhancing sustainability in its production.

Vetivenol finds utility across several industries:

- Fragrance Industry: It is widely used as a base note in perfumes due to its earthy and woody aroma.

- Cosmetics: Incorporated into skincare products for its potential skin-soothing and aromatic properties.

- Pharmaceuticals: Investigated for inclusion in formulations targeting inflammation and oxidative stress-related conditions.

Vetivenol shares structural similarities with several other sesquiterpenoids. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Patchoulol | C15H26O | Known for its strong earthy scent; widely used in perfumery. |

| Cedrol | C15H26O | Exhibits a woody aroma; often used in aromatherapy. |

| Farnesol | C15H26O | Has antimicrobial properties; used in cosmetics and food preservation. |

Uniqueness of Vetivenol

What sets Vetivenol apart from these similar compounds is its distinctive olfactory profile characterized by a deep, rich woodiness combined with sweet undertones. Its specific chemical structure allows for unique interactions within formulations, enhancing both stability and fragrance longevity compared to its counterparts.

Vetivenol’s history is inextricably linked to vetiver grass (Chrysopogon zizanioides), a plant native to South Asia. Ancient Tamil texts refer to the plant as vettiveru ("root that is dug up"), reflecting its traditional use for aromatic and medicinal purposes. Copper plate inscriptions from 1103 AD in Etawah, India, document the use of "khus oil" (a vetiver-derived product) as a royal commodity, highlighting its cultural and economic significance.

The systematic study of vetiver oil components began in the late 19th century, driven by the perfume industry’s demand for natural fixatives. Vetivenol was first isolated in the early 20th century during efforts to characterize vetiver oil’s complex sesquiterpenoid profile. Its identification coincided with advancements in distillation techniques, particularly steam and fractional distillation, which enabled the separation of alcohol-rich fractions from crude vetiver oil.

Nomenclature and Classification

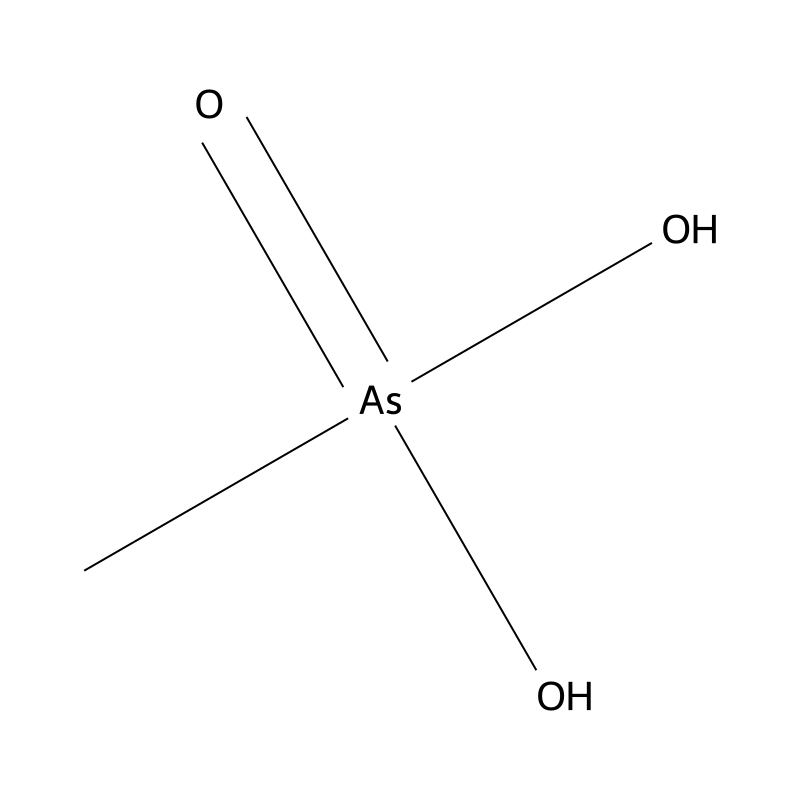

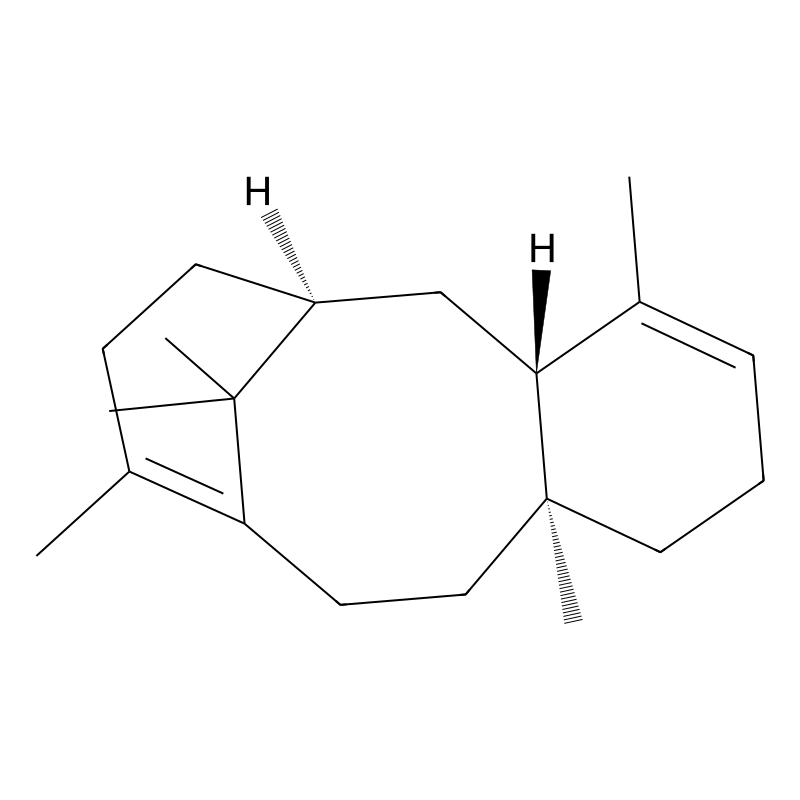

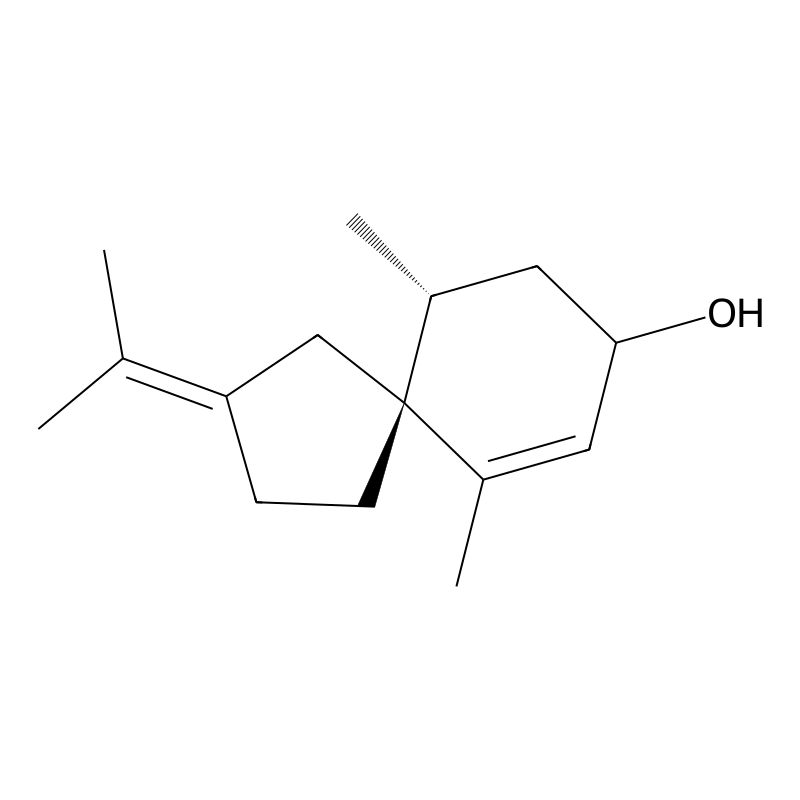

Vetivenol (C₁₅H₂₄O) is classified as a sesquiterpenoid alcohol, belonging to the broader family of terpenes derived from three isoprene units. Its IUPAC name, 1,2,3,3a,4,5,6,8a-octahydro-4,8-dimethyl-2-(1-methylethylidene)-6-azulenol, reflects its bicyclic azulene-derived structure. The compound is also known by synonyms such as vetiverol and vetyvenol, with CAS registry numbers 89-88-3 and 681-29-81-7.

Table 1: Key Chemical Identifiers of Vetivenol

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₄O |

| Molecular Weight | 220.35 g/mol |

| Boiling Point | 322–335°C (estimated) |

| Density | 0.964 g/cm³ (predicted) |

| Optical Rotation | Varies by stereoisomer |

Significance in Sesquiterpenoid Chemistry

As a sesquiterpenoid, vetivenol contributes to plant defense mechanisms, exhibiting natural antimicrobial and insect-repellent properties. Its molecular structure serves as a biosynthetic precursor for derivatives like vetiveryl acetate, a key ingredient in perfumery. The compound’s three chiral centers and bicyclic framework make it a subject of interest in stereochemical studies, particularly in understanding sesquiterpenoid biosynthesis pathways.

In industrial contexts, vetivenol’s role as a fixative stems from its low volatility and ability to harmonize with diverse fragrance components, such as citrus and woody notes. Research also highlights its antioxidant potential, with studies demonstrating free radical scavenging activity comparable to α-tocopherol.

Structural and Functional Properties

Molecular Architecture

Vetivenol’s structure features a fused bicyclic system: a decalin-like framework combined with an azulene moiety. Nuclear magnetic resonance (NMR) studies confirm the trans-junction between the two cyclohexane rings, while the isopropylidene group at C-2 contributes to its conformational rigidity.

Figure 1: Stereochemical Configuration

$$ \text{Vetivenol: } \text{C}15\text{H}24\text{O} $$

$$ \text{Key Features:} $$

- Bicyclic azulene core

- Three chiral centers (C-4, C-8, C-6)

- Isopropylidene substituent at C-2

Synthetic and Natural Occurrence

While vetivenol is primarily isolated from vetiver oil (yielding 10–15% in premium grades), synthetic routes exist via cyclization of farnesol derivatives. Natural extraction involves:

- Hydrodistillation of vetiver roots to obtain crude oil.

- Fractional distillation under reduced pressure to isolate alcohol-rich fractions.

- Chromatographic purification to separate vetivenol from structurally similar sesquiterpenoids like khusimol.

Applications and Research Frontiers

Industrial Uses in Perfumery

Vetivenol’s tenacity and earthy-woody aroma make it indispensable in luxury fragrances. It serves as:

- A fixative in chypre and oriental perfumes, prolonging scent longevity.

- A blending agent that harmonizes citrus top notes with base materials like patchouli.

- A precursor to vetiveryl acetate, synthesized via acetylation for sweeter olfactory profiles.

Emerging Biomedical Applications

Recent studies highlight vetivenol’s bioactivity:

- Antimicrobial Effects: Demonstrated efficacy against E. coli and Salmonella at 0.5–1.0 mg/mL concentrations.

- Anti-Inflammatory Properties: Suppression of NF-κB signaling in murine models, reducing edema by 40–60%.

- Anticancer Potential: Pro-apoptotic effects observed in leukemia cell lines (IC₅₀: 50 μM).

Botanical Classification and Morphology

Chrysopogon zizanioides, commonly known as vetiver, belongs to the family Poaceae (formerly Gramineae) and represents one of the most economically significant grasses cultivated for essential oil production [1] [2]. The taxonomic classification places this species within the grass family alongside other fragrant grasses such as lemongrass (Cymbopogon citratus), citronella (Cymbopogon nardus), and palmarosa (Cymbopogon martinii) [1] [3]. The plant exhibits closest phylogenetic relationships with sorghum while maintaining distinct morphological characteristics that distinguish it from other grass species [1] [3].

The morphological structure of vetiver demonstrates remarkable adaptations that contribute to its commercial value and environmental applications. The plant develops as a perennial, cespitose bunchgrass without stolons or rhizomes, forming dense tufts that can reach substantial dimensions [4] [5]. Culms (stems) are characteristically erect, stiff, and non-branched, typically measuring 1-3 meters in height under favorable conditions, with some specimens achieving heights up to 3 meters [1] [4] [5]. These stems possess the remarkable ability to withstand deep water flow and remain structurally intact during flooding conditions [6].

Leaf morphology presents distinctive features that facilitate identification and contribute to the plant's functional characteristics. Vetiver leaves measure 23-140 centimeters in length and 2.5-13 millimeters in width, displaying a flat or folded configuration [5]. The leaves are characteristically long, thin, and rigid in texture, with the potential to reach up to 300 centimeters in length and 8 millimeters in width under optimal growing conditions [1] [3]. The leaf surface is typically glabrous (smooth) with keeled sheaths, although the adaxial surfaces often exhibit pilose characteristics basally [5].

The root system represents the most distinctive and economically valuable component of the vetiver plant. Unlike typical grass species that develop horizontally spreading, mat-like root systems, vetiver roots exhibit vertical downward growth patterns, penetrating to depths of 2-4 meters and potentially reaching 3-4 meters within the first year of establishment [1] [4] [3]. This massive, finely structured root system demonstrates exceptional tensile strength and drought tolerance capabilities [6]. The roots lack the presence of stolons or rhizomes, which contributes to the plant's non-invasive characteristics and makes it suitable for controlled cultivation [3] [5].

Reproductive structures of vetiver include panicles measuring 16-33 centimeters in length and 2.5-9 centimeters in width, featuring numerous ascending branches [5]. The panicles contain whorled branches of 25-50 millimeters in length, terminating in rames that extend up to 10 centimeters [3] [5]. Spikelets occur in pairs and measure 3.8-6 millimeters in length, containing three stamens and producing brownish-purple flowers [4] [5]. The reproductive behavior varies significantly between different geographical populations, with North Indian types exhibiting profuse flowering and high seed production, while South Indian cultivars demonstrate late flowering and reduced seed set [7] [8].

Geographical Distribution

The natural distribution of Chrysopogon zizanioides encompasses extensive tropical and subtropical regions, with the Indian subcontinent serving as the primary center of origin [9] [10] [8]. The species occurs naturally throughout India, particularly along riverbanks and marshy lands, extending from sandy seacoasts to plains and foothills, with populations documented at elevations up to 800 meters in the Kumaun hills of Uttar Pradesh [7]. The geographical distribution patterns suggest that South India, particularly the peninsular region, represents the primary center of origin from which the species has diverged in multiple directions [7] [8].

Asian Distribution extends beyond the Indian subcontinent to include Pakistan, Nepal, Bangladesh, Burma (Myanmar), Sri Lanka, Thailand, Cambodia, and Vietnam [9] [10]. The species has established natural populations throughout Southeast Asia, including Malaysia, Indonesia (particularly Java), and the Philippines [9] [10]. In these regions, vetiver typically occurs in wild or semi-wild states, often associated with wetland environments and riverine ecosystems [10] [11].

Global Introduction and Naturalization has resulted in the establishment of vetiver populations across tropical and subtropical regions worldwide. The species has been successfully introduced to Africa, where it now occurs in countries including Kenya, Ethiopia, Madagascar, Ghana, Senegal, Nigeria, and various other nations across the continent [9] [10] [12]. Latin American and Caribbean populations include established cultivations in Haiti, Brazil, Mexico, Guatemala, Cuba, Jamaica, Trinidad, Argentina, Colombia, French Guiana, and Paraguay [9] [10] [13].

Pacific and Oceanic Regions have documented vetiver populations in Australia, New Guinea, Fiji, Samoa, New Caledonia, and Tonga [9] [10]. The United States has introduced vetiver to southern states, particularly Florida, Louisiana, and Texas, primarily for soil conservation applications rather than commercial oil production [9] [12]. European cultivation occurs in Mediterranean regions, where the species has been successfully established under controlled conditions [14] [15].

The major commercial production regions for vetiver essential oil include Haiti, which produces the highest quality oil recognized globally, India (particularly Tamil Nadu and Kerala), Indonesia (West Java), China, Brazil, Madagascar, Reunion Island, and the Comoros Islands [16] [13] [11]. These regions have been selected based on optimal climatic conditions that promote both plant growth and essential oil accumulation in the root system [13].

Cultivation Practices and Environmental Factors

Soil Requirements for optimal vetiver cultivation demonstrate remarkable adaptability across diverse substrate types. The species can successfully grow in sandy soil, loamy sand, clay soil, crushed limestone, sandy clay loam, and tuff/peat mixtures [14] [17] [18]. However, well-drained sandy loam and red lateritic soils rich in organic matter are considered ideal for commercial cultivation, as light soils tend to produce roots with very low essential oil percentages [18]. The plant tolerates an exceptionally wide pH range from 3.0 to 10.5, including saline and alkaline conditions [18] [6].

Climate Tolerance represents one of vetiver's most remarkable characteristics, enabling cultivation across diverse environmental conditions. The species demonstrates tolerance to extreme temperature variations ranging from -15°C to +55°C, depending on the growing region [18] [6]. The optimal soil temperature for root growth is 25°C, while root dormancy occurs when temperatures drop below 5°C [18]. Under frost conditions, aerial shoots may become dormant and purple or die, but underground growing points survive and regenerate rapidly when conditions improve [18].

Water Requirements vary significantly based on regional rainfall patterns and cultivation objectives. Vetiver thrives in moderately humid climates with annual rainfall of 1000-2000 millimeters [18]. In areas with adequate, well-distributed rainfall and high humidity, supplementary irrigation is unnecessary [18] [19]. However, in arid regions, approximately 8-10 irrigations are required throughout the growing season to achieve optimal yields [18] [19].

Propagation Methods primarily utilize vegetative techniques through slip division, although seed propagation is employed for breeding new varieties [18] [20]. Slip preparation involves separating tillers from mother clumps with rhizome portions intact, maintaining 15-20 centimeters of aerial growth [18] [21]. The slips require careful handling, with fibrous roots and leaves trimmed before planting to reduce transplantation stress [18].

Planting Schedules vary according to regional climatic patterns. In North Indian conditions, the optimal planting time occurs during June-August with monsoon onset [18] [19]. South Indian regions, characterized by earlier monsoons and minimal diurnal temperature variation, support optimal planting during February-April [18] [19]. Spacing recommendations range from 60×30 centimeters to 60×60 centimeters, depending on soil fertility, climate, variety, and irrigation availability [18].

Nutritional Management in fertile soils typically requires minimal fertilizer application. However, poor soils benefit from 10 tons of farmyard manure per hectare combined with 25-50 kilograms each of nitrogen and phosphorus pentoxide [18] [19]. Kerala recommendations specify nitrogen:phosphorus pentoxide:potassium oxide ratios of 60:22.5:22.5, while Central Uttar Pradesh cultivation suggests 60 kilograms of phosphorus pentoxide per hectare [18] [19].

Vetivenol Content in Different Plant Parts

The distribution of vetivenol and related sesquiterpene compounds within Chrysopogon zizanioides demonstrates significant variation across different anatomical structures, with the root system serving as the primary repository for commercially valuable compounds [22] [23]. The root essential oil represents the most concentrated source of vetivenol, typically yielding 0.3-1.0% essential oil by weight through steam distillation [22] [24]. This essential oil contains a complex mixture of more than 300 compounds, predominantly consisting of sesquiterpenes (3-4%), sesquiterpenols (18-25%), and sesquiterpenones (7-8%) [25] [2].

Root Chemical Composition reveals that vetivenol occurs alongside other major sesquiterpene alcohols including khusimol, vetiselinenol, and isovalencenol [22] [26] [27]. The primary constituents responsible for the characteristic vetiver odor include khusimene, delta-selinene, beta-vetivenene, vetiselinenol, khusimol, isovalencenol, khusimone, alpha-vetivone, and beta-vetivone [26] [27]. Quantitative analysis of South Indian vetiver oils indicates that eremophila-1(10),11-dien-2alpha-ol (nootkatol) combined with ziza-6(13)-en-12-ol (khusimol) comprises 16.1-19.2% of the essential oil, while trans-eudesma-4(15),7-dien-12-ol (vetiselinenol) represents 3.7-5.9% of the total composition [26] [27].

Leaf Chemical Profile demonstrates the presence of secondary metabolites distinct from root compositions, including alkaloids, flavonoids, phenols, and saponins [23] [28]. Phytochemical screening of leaf extracts reveals positive results for saponins, flavonoids, and phenols, while tannins are typically absent [29] [28]. Quantitative analysis of Vetiveria lawsonii leaves shows phenol content of 0.21±0.02 mg/g dry weight, flavonoids at 0.25±0.03 mg/g, and alkaloids at 1.61±0.05 mg/g dry weight [30]. However, terpenoids and steroids are generally absent from leaf tissues [30] [28].

Stem Composition contains lower concentrations of essential oil compounds compared to roots, with limited commercial applications for oil extraction [31]. Comparative studies on Pogostemon cablin (a related aromatic plant) demonstrate that stems contain 28.24%-41.96% patchouli alcohol compared to 37.54%-51.02% in leaves and 14.55%-35.12% in roots, suggesting similar patterns may occur in vetiver [31].

Underground Crown Structures serve primarily as regenerative tissue for new shoot development rather than essential oil storage [32] [33]. The crown represents the transition zone between aerial and root systems, containing meristematic tissue responsible for tiller production and plant regeneration following disturbance [34] [32].

Microscopic Analysis reveals that essential oil production occurs specifically within cortical parenchymatous cells and lysigen lacunae in close association with bacterial communities [35]. Electron microscopy studies demonstrate the presence of bacteria within oil-producing cells, suggesting potential microbial involvement in essential oil biosynthesis and modification [35]. This finding indicates that vetivenol content may be influenced not only by plant genetics but also by associated microbial communities within root tissues [35].

Variations in Vetivenol Composition Across Geographical Regions

Geographical variation in vetiver essential oil composition, including vetivenol content, demonstrates significant differences attributable to genetic diversity, environmental conditions, and cultivation practices across global production regions [16] [36]. Comparative studies of vetiver oils from nine countries (Brazil, Haiti, China, India, Java, Madagascar, Mexico, Reunion, and El Salvador) reveal relatively homogeneous compositions with notable variations in specific compounds [16] [36].

Khusimol Content Variations represent the most significant geographical differences, with India producing oils containing 26.7% khusimol compared to 6.93% in Madagascar and 10.66% in Indonesia [16]. Philippines vetiver oil demonstrates 22.08% khusimol content, while Guatemala exhibits 20.3% and Haiti contains 11.57% [16]. These variations suggest that geographical location significantly influences the biosynthesis and accumulation of specific sesquiterpene alcohols [16] [36].

Vetivone Compound Distributions also exhibit regional specificity, with Madagascar producing oils rich in beta-vetivone (11.46%) compared to India (2.8%) and Indonesia (7.31%) [16]. Alpha-vetivone concentrations range from 2.6% in India to 6.28% in Haiti, with Madagascar containing 5.73% [16]. These differences contribute to distinct organoleptic properties and commercial grades across producing regions [16].

Vetiselinenol Regional Patterns demonstrate Haiti as the highest producer at 5.79%, followed by Madagascar at 2.75% and Philippines at 2.15% [16]. Indonesia shows remarkably low vetiselinenol content at 0.42%, while India and Guatemala maintain intermediate levels at 1.7% and 1.6% respectively [16]. These variations affect the overall chemical profile and potential vetivenol content within different geographical samples [16].

Beta-Vetivenene Distributions reveal India as the predominant producer at 12.2%, significantly higher than Indonesia (7.13%), Madagascar (4.5%), or Haiti (2.03%) [16]. Philippines and Guatemala maintain lower concentrations at 2.01% and 2.1% respectively [16]. This compound serves as a precursor for various sesquiterpene alcohols, potentially influencing vetivenol formation [16].

Zizanoic Acid Concentrations demonstrate extreme geographical variation, with Guatemala exhibiting exceptional levels at 27.2% compared to all other regions ranging from 1.0% to 5.16% [16]. This dramatic difference suggests specific genetic or environmental factors unique to Guatemalan growing conditions that promote zizanoic acid biosynthesis [16].

South Indian Regional Studies comparing oils from Bangalore, Hyderabad, Kundapur, and Mettupalayam reveal consistent patterns within the subcontinent while maintaining differences from international sources [26] [37]. These South Indian oils consistently show eremophila-1(10),11-dien-2alpha-ol (nootkatol) plus ziza-6(13)-en-12-ol (khusimol) concentrations of 16.1-19.2%, with vetiselinenol content ranging from 3.7-5.9% [26] [37].

Climate and Soil Influences contribute significantly to compositional variations, with tropical humid regions typically producing oils with higher oxygenated sesquiterpene content compared to subtropical or arid regions [36] [14]. Soil pH, salinity, and organic matter content also influence essential oil biosynthesis pathways, potentially affecting vetivenol concentrations [36] [14].

Harvest Timing and Processing Methods vary across regions, influencing final oil composition and vetivenol content. Haitian processing methods emphasize traditional techniques that may preserve certain compounds, while Indonesian and Indian operations often employ modern distillation equipment that may alter compound ratios [36] [38].

Presence in Other Plant Species

Vetivenol occurrence extends beyond Chrysopogon zizanioides to include other plant species, particularly within families containing sesquiterpene-producing taxa . Valeriana jatamansi, commonly known as Indian valerian or Himalayan valerian, represents a confirmed alternative source of vetivenol . This species belongs to the Caprifoliaceae family and demonstrates significant sesquiterpene alcohol production, including vetivenol as a secondary metabolite .

Vetiveria lawsonii (Hook. f.) Blatt. & McCann, another species within the former Vetiveria genus, produces similar sesquiterpene profiles [30] [10]. Phytochemical analysis of V. lawsonii reveals the presence of terpenoids and steroids in root extracts, suggesting potential vetivenol occurrence, although specific quantification remains limited [30]. This species demonstrates distinct chemical profiles between plant parts, with roots containing terpenoids absent from leaf tissues [30].

Pogostemon cablin (patchouli) produces sesquiterpene alcohols including patchouli alcohol, which shares structural similarities with vetivenol [31]. While patchouli alcohol represents the primary sesquiterpene alcohol in this species, secondary compounds may include vetivenol or related structures [31]. The dynamic accumulation patterns in patchouli demonstrate that sesquiterpene alcohol content varies significantly across plant parts and maturation stages [31].

Aquilaria sinensis (Chinese agarwood) harbors endophytic fungi capable of producing novel sesquiterpene alcohols [41]. Fimetariella rabenhorstii, an endophytic fungus isolated from A. sinensis, produces frabenol, a novel sesquiterpene alcohol structurally related to vetivenol [41]. This finding suggests that microbial associates of aromatic plants may contribute to sesquiterpene alcohol diversity [41].

Chrysopogon nemoralis, a related species to C. zizanioides, may contain similar sesquiterpene profiles based on phylogenetic relationships [42]. However, comprehensive chemical analysis of this species remains limited, and specific vetivenol content requires further investigation [42].

Other Poaceae Family Members with documented sesquiterpene production include various Cymbopogon species (lemongrass, citronella, palmarosa), although their primary metabolites differ from vetiver composition patterns [1] [3]. These species typically produce different sesquiterpene alcohols such as geraniol, citronellol, and linalool rather than the complex zizaane-type sesquiterpenes characteristic of vetiver [1] [3].

Endophytic Microorganisms associated with various aromatic plants demonstrate capabilities for sesquiterpene alcohol biosynthesis [35] [41]. Root-associated bacteria in vetiver can metabolize oil sesquiterpenes and release compounds typically found in commercial vetiver oils, suggesting microbial contribution to overall sesquiterpene alcohol profiles [35]. This phenomenon may occur in other plant species, potentially explaining vetivenol occurrence in taxonomically distant plants [35].

Purity

XLogP3

Exact Mass

Appearance

Storage

Other CAS

Dates

2: Larkin M. California wildfires spur veterinary school to action. J Am Vet Med Assoc. 2015 Nov 15;247(10):1087-8. PubMed PMID: 26827378.

3: Tisgratog R, Sukkanon C, Grieco JP, Sanguanpong U, Chauhan KR, Coats JR, Chareonviriyaphap T. Evaluation of the Constituents of Vetiver Oil Against Anopheles minimus (Diptera: Culicidae), a Malaria Vector in Thailand. J Med Entomol. 2018 Jan 10;55(1):193-199. doi: 10.1093/jme/tjx188. PubMed PMID: 29029183.